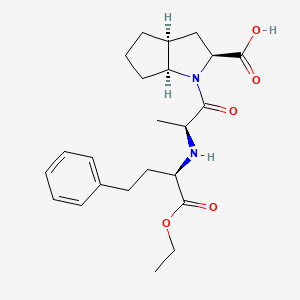

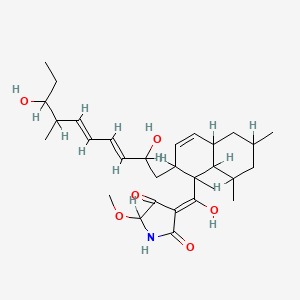

Ramipril epimer, (R,S,S,S,S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The (R,S,S,S,S)-Ramipril Epimer is one of many isomers of Ramipril and is known as Impurity H . Ramipril is an angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure (hypertension) and congestive heart failure .

Synthesis Analysis

The synthesis of Ramipril involves reacting salts of (S,S,S)-azabicyclo [3.3.0]-octane-3-carboxylate with N- [l- (S)-ethoxy carbonyl)-3- phenyl propyl] -L-alanine in the presence of dicyclohexylcarbodimide (DCC) and 1- hydroxybenzotriazole (HOBT) in a suitable solvent medium .Molecular Structure Analysis

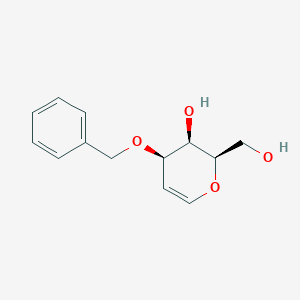

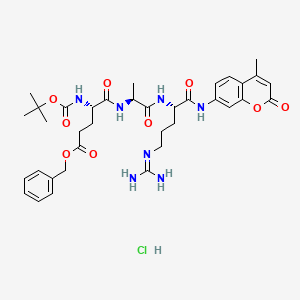

The molecular formula of (R,S,S,S,S)-Ramipril Epimer is C23H32N2O5 . It has a molecular weight of 416.51 . The stereochemistry is absolute with 5 defined stereocenters .Chemical Reactions Analysis

As an ACE inhibitor, Ramipril decreases angiotensin formation and prevents the breakdown of bradykinin . It may also act on other peptides of the renin-angiotensin system .Physical And Chemical Properties Analysis

The (R,S,S,S,S)-Ramipril Epimer has a molecular weight of 416.51 . It has 5 defined stereocenters .Applications De Recherche Scientifique

Carcinogenicity Study

Field

Pharmaceutical Sciences and Toxicology

Application

The degradation product of Ramipril, which could potentially be 1-epi-Ramipril, has been studied for its potential modes of carcinogenicity .

Method

A forced ageing test under dry air was conducted for pure Ramipril to induce its degradation. The emerging degradation impurity was identified by HPLC-MS .

Results

The study aimed to identify the degradation product of Ramipril formed under dry air and to verify its potential modes of carcinogenicity. The carcinogenicity of this compound was evaluated with respect to two mechanisms: a potential direct DNA-damage and indirect toxicity, secondary to forming mutagenic N-nitroso metabolites .

Forensic Toxicology

Field

Application

The concentration of Ramipril and its active metabolite Ramiprilat in human serum has been analyzed for forensic toxicology purposes .

Method

An analytical LC–MS/MS method was developed and validated according to forensic guidelines and applied in routine .

Results

The study indicated possible toxic ranges based on the analysis of real samples with high Ramiprilat concentrations. The toxic concentration range discussed can be applied in forensic practice as a reference for future cases .

Stroke Prevention

Field

Neurology and Cardiovascular Medicine

Application

Ramipril has been used in the prevention of stroke, particularly in patients at high risk .

Method

A randomized controlled trial was conducted with 9297 patients with vascular disease or diabetes plus an additional risk factor. The patients were followed for 4.5 years as part of the HOPE study .

Results

The study found that Ramipril reduces the incidence of stroke in patients at high risk, despite a modest reduction in blood pressure .

Heart Failure Treatment

Field

Application

Ramipril has been used in the treatment of patients with acute myocardial infarction complicated by heart failure .

Method

In the Acute Infarction Ramipril Efficacy (AIRE) study, patients with acute myocardial infarction and clinical heart failure were randomly allocated to receive either ramipril or placebo .

Results

The study found that ramipril results in a sustained survival benefit, and is associated with an extension of life of up to 14.5 months for, on average, 13 months treatment duration .

Propriétés

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril epimer, (R,S,S,S,S)- | |

CAS RN |

104195-90-6 |

Source

|

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)